4-[4-[2,4,5-tris(4-pyridin-4-ylphenyl)phenyl]phenyl]pyridine
Description
4-[4-[2,4,5-Tris(4-pyridin-4-ylphenyl)phenyl]phenyl]pyridine is a highly substituted polypyridine derivative featuring a central phenyl ring functionalized with three 4-pyridin-4-ylphenyl groups and an additional phenylpyridine moiety. Its extended π-conjugated system and multiple coordination sites make it a candidate for applications in metal-organic frameworks (MOFs), supramolecular chemistry, and optoelectronic materials. However, its complexity distinguishes it from simpler pyridine-based analogs in terms of synthesis, physicochemical properties, and functional behavior .
Properties
Molecular Formula |
C50H34N4 |
|---|---|
Molecular Weight |
690.8 g/mol |
IUPAC Name |
4-[4-[2,4,5-tris(4-pyridin-4-ylphenyl)phenyl]phenyl]pyridine |
InChI |
InChI=1S/C50H34N4/c1-9-43(10-2-35(1)39-17-25-51-26-18-39)47-33-49(45-13-5-37(6-14-45)41-21-29-53-30-22-41)50(46-15-7-38(8-16-46)42-23-31-54-32-24-42)34-48(47)44-11-3-36(4-12-44)40-19-27-52-28-20-40/h1-34H |
InChI Key |
SUPTZFQRIMPHSR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=NC=C2)C3=CC(=C(C=C3C4=CC=C(C=C4)C5=CC=NC=C5)C6=CC=C(C=C6)C7=CC=NC=C7)C8=CC=C(C=C8)C9=CC=NC=C9 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-[2,4,5-tris(4-pyridin-4-ylphenyl)phenyl]phenyl]pyridine typically involves multi-step organic synthesis techniques. One common approach is the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of aryl halides with aryl boronic acids in the presence of a palladium catalyst. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or dimethylformamide (DMF) under an inert atmosphere .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and employing purification techniques such as recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
4-[4-[2,4,5-tris(4-pyridin-4-ylphenyl)phenyl]phenyl]pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogenation catalysts like palladium on carbon (Pd/C) or sodium borohydride to reduce double bonds or nitro groups.
Substitution: Nucleophilic substitution reactions can occur at the pyridine rings, where nucleophiles such as amines or thiols replace halogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with Pd/C catalyst.
Substitution: Sodium hydride (NaH) in DMF for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridine carboxylic acids, while reduction can produce pyridine derivatives with reduced functional groups.
Scientific Research Applications
4-[4-[2,4,5-tris(4-pyridin-4-ylphenyl)phenyl]phenyl]pyridine has several scientific research applications:
Organic Electronics: Due to its conjugated system, it is used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) as a charge transport material.
Chemical Sensors: Its ability to interact with various analytes makes it suitable for use in chemical sensors and biosensors.
Photodynamic Therapy: The compound’s photophysical properties are explored for applications in photodynamic therapy for cancer treatment.
Coordination Chemistry: It serves as a ligand in coordination complexes, which are studied for their catalytic and electronic properties.
Mechanism of Action
The mechanism by which 4-[4-[2,4,5-tris(4-pyridin-4-ylphenyl)phenyl]phenyl]pyridine exerts its effects is largely based on its electronic structure. The conjugated system allows for efficient charge transport and interaction with light, making it effective in electronic and photonic applications. In coordination chemistry, it acts as a ligand, coordinating with metal centers to form complexes that exhibit unique catalytic and electronic properties[6][6].
Comparison with Similar Compounds
Structural and Electronic Properties
Table 1: Structural Comparison of Selected Pyridine Derivatives
- Key Observations: The target compound's molecular weight (~741 g/mol) far exceeds simpler analogs due to its branched architecture and multiple aromatic substituents. Substituents like 4-pyridylphenyl groups enhance π-π stacking and metal-coordination capabilities compared to monodentate pyridyl groups in 1,4-bis(4-pyridyl)benzene . Electron-donating groups (e.g., methoxy in ) increase pyridine's basicity, whereas the target compound’s electron-withdrawing pyridyl groups may reduce nucleophilicity at the nitrogen centers.
Physicochemical and Functional Properties
- Solubility : The compound’s extensive aromatic system likely reduces solubility in polar solvents compared to smaller analogs like 4-phenylpyridine ().
- Coordination Chemistry : With four pyridyl nitrogen sites, it may form stable complexes with transition metals (e.g., Cd, as in ’s coordination polymers), contrasting with simpler ligands like 1,4-bis(4-pyridyl)benzene, which form less intricate networks .
Biological Activity
The compound 4-[4-[2,4,5-tris(4-pyridin-4-ylphenyl)phenyl]pyridine is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including antibacterial, antifungal, and anticancer properties, supported by relevant data tables and case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 548.63 g/mol. The structure features multiple pyridine rings, which are known to influence biological activity due to their electron-withdrawing properties.
Antibacterial Activity
Recent studies have indicated that compounds with similar structures exhibit significant antibacterial properties. For instance, pyridine derivatives have shown effectiveness against various Gram-positive and Gram-negative bacteria.
Case Study: Antibacterial Efficacy
A study evaluated the antibacterial activity of several pyridine derivatives, revealing that compounds with multiple pyridine moieties had minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .
| Compound | MIC (mg/mL) | Target Bacteria |
|---|---|---|
| Compound A | 0.0039 | S. aureus |
| Compound B | 0.025 | E. coli |
Antifungal Activity
In addition to antibacterial properties, the compound's structural characteristics suggest potential antifungal activity. Pyridine derivatives have been noted for their effectiveness against fungal pathogens.
Research Findings
A comprehensive review of pyridine-based compounds indicated antifungal activity against Candida albicans , with some derivatives showing promising results in vitro .
| Compound | MIC (mg/mL) | Target Fungi |
|---|---|---|
| Compound C | 3.125 | C. albicans |
| Compound D | 100 | P. aeruginosa |
Anticancer Activity
The anticancer potential of pyridine derivatives is another area of significant interest. Research has shown that these compounds can inhibit cancer cell proliferation through various mechanisms.
Case Study: Anticancer Efficacy
In a study assessing the cytotoxic effects of thiourea derivatives on cancer cell lines, certain pyridine-containing compounds demonstrated IC50 values as low as 1.50 µM against human leukemia cells .
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| Compound E | 1.50 | Leukemia |
| Compound F | 14.00 | Breast Cancer |
The biological activities of this compound can be attributed to its ability to interact with specific biological targets:
- Antibacterial and Antifungal : The presence of electron-withdrawing groups enhances the interaction with bacterial and fungal cell membranes.
- Anticancer : Compounds similar to this one have been shown to interfere with molecular pathways involved in cancer progression, such as angiogenesis and cell signaling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
